Product packaging for 4-Formyl-2,6-diiodophenyl acetate(Cat. No.:CAS No. 52273-39-9)

4-Formyl-2,6-diiodophenyl acetate

Cat. No.: B1402105
CAS No.: 52273-39-9
M. Wt: 415.95 g/mol
InChI Key: PAYXWYPBMCFNGX-UHFFFAOYSA-N
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Description

Product Overview 4-Formyl-2,6-diiodophenyl acetate is an organic compound provided with a typical purity of 95% . It is characterized by the CAS Number 52273-39-9 and has a molecular formula of C 9 H 6 I 2 O 3 and a molecular weight of 415.95 g/mol . This compound is intended for use as a chemical building block in scientific research and development. Research and Application Value The structure of this compound, featuring both an aldehyde group and iodine substituents, makes it a valuable and versatile intermediate in synthetic organic chemistry . The reactive aldehyde group can undergo condensation reactions, such as forming Schiff bases, and serves as a handle for further chain elongation. Meanwhile, the iodine atoms on the aromatic ring are excellent functional groups for metal-catalyzed cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, which are pivotal for creating carbon-carbon and carbon-heteroatom bonds in drug discovery and materials science . As such, this compound is a useful precursor for synthesizing more complex molecules for various research applications. Handling and Safety This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption . Handle with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Please consult the Safety Data Sheet (SDS) for detailed hazard information, proper handling procedures, and personal protective equipment (PPE) requirements before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6I2O3 B1402105 4-Formyl-2,6-diiodophenyl acetate CAS No. 52273-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formyl-2,6-diiodophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYXWYPBMCFNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance and Nomenclature of Halogenated Phenyl Acetate Systems

Halogenated phenyl acetates are a class of organic compounds that feature a phenyl acetate (B1210297) core structure with one or more hydrogen atoms on the benzene (B151609) ring replaced by halogen atoms. The nomenclature of these compounds follows standard IUPAC rules, where the positions of the halogen substituents are indicated by numbers.

The presence of halogen atoms, particularly iodine, on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. Iodine, being the largest and least electronegative of the common halogens, can participate in various chemical reactions, including the formation of carbon-carbon bonds through cross-coupling reactions. The diiodo substitution pattern, as seen in 4-Formyl-2,6-diiodophenyl acetate, offers two potential sites for such transformations, making it a versatile building block in organic synthesis.

The phenyl acetate moiety itself consists of a phenyl ring bonded to an acetate group. The acetate group can act as a protecting group for the phenolic hydroxyl group, which can be selectively removed under specific reaction conditions. wiley.comlibretexts.org This feature adds another layer of control in multi-step synthetic sequences.

Compound Structure Key Features
Phenyl acetate C₈H₈O₂Basic phenyl acetate structure. thegoodscentscompany.com
para-Bromophenyl acetate C₈H₇BrO₂Example of a monohalogenated phenyl acetate. rsc.org
This compound C₉H₆I₂O₃Diiodinated with formyl and acetate functional groups.

Strategic Importance of Formyl and Acetate Functionalities in Synthetic Transformations

The formyl group (-CHO) and the acetate (B1210297) group (-OCOCH₃) are two of the most important functional groups in organic chemistry, each imparting distinct reactivity to the parent molecule.

The formyl group , being an aldehyde, is a highly versatile functional group. fiveable.meucla.edu It can undergo a wide array of chemical transformations, including:

Oxidation to a carboxylic acid. fiveable.me

Reduction to a primary alcohol.

Nucleophilic addition reactions at the carbonyl carbon. fiveable.mefiveable.me

Condensation reactions , such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

Reductive amination to form amines.

Formylation reactions , which directly introduce an aldehyde group. orgsyn.org

The acetate group , an ester, serves several strategic roles in synthesis:

Protecting Group: As mentioned earlier, it is a common protecting group for hydroxyl groups. wiley.comlibretexts.org Its stability can be tuned, and it can be removed under acidic or basic conditions. libretexts.org

Directing Group: In electrophilic aromatic substitution reactions, the acetate group can influence the position of incoming electrophiles.

Precursor to Phenols: Hydrolysis of the acetate group regenerates the phenol (B47542), which can then participate in other reactions.

The combination of a formyl group and two iodine atoms on a phenyl acetate scaffold, as in 4-Formyl-2,6-diiodophenyl acetate, creates a multifunctional molecule with a rich and varied reaction chemistry, allowing for sequential and regioselective modifications.

Functional Group Reactivity Common Transformations
Formyl (-CHO) Electrophilic carbonyl carbonOxidation, reduction, nucleophilic addition, condensation. fiveable.me
Acetate (-OCOCH₃) Ester functionalityHydrolysis to phenol, can act as a protecting group. wiley.comlibretexts.org
Iodine (-I) Halogen substituentCross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Purity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 1D NMR Experiments (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework of 4-Formyl-2,6-diiodophenyl acetate (B1210297).

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, though chemically equivalent due to the symmetrical substitution pattern, would appear as a singlet. The aldehydic proton would resonate at a characteristically downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The methyl protons of the acetate group would also produce a singlet, but at a much more upfield position, generally between 2-3 ppm.

The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. Key resonances would include those for the carbonyl carbons of the aldehyde and acetate groups, the aromatic carbons (with those bearing iodine atoms showing significantly different shifts), and the methyl carbon of the acetate group.

A representative, though hypothetical, summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below. Actual experimental values may vary slightly depending on the solvent and instrument conditions.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aldehydic CH9.8 - 10.2188 - 192
Aromatic CH8.0 - 8.3135 - 140
Acetate CH₃2.2 - 2.520 - 22
Aromatic C-IN/A90 - 95
Aromatic C-ON/A150 - 155
Aromatic C-CHON/A130 - 135
Acetate C=ON/A168 - 172

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To further confirm the structural assignment and establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For 4-Formyl-2,6-diiodophenyl acetate, significant COSY correlations are not expected due to the isolation of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding aromatic carbon signal, the aldehydic proton to the aldehyde carbon, and the methyl protons to the acetate methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include:

Correlation from the aldehydic proton to the aromatic carbons.

Correlation from the aromatic protons to the aldehydic carbon and the carbon bearing the oxygen of the acetate group.

Correlation from the methyl protons of the acetate group to the acetate carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A strong carbonyl stretching band for the aldehyde group would be expected around 1700-1720 cm⁻¹. The ester carbonyl stretch would likely appear at a higher frequency, typically in the range of 1760-1780 cm⁻¹. C-H stretching vibrations for the aromatic and aldehydic protons would be observed around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. The C-O stretching of the ester group would also be present.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon-iodine bonds, which are often weak in IR spectra.

Functional Group Expected IR Absorption (cm⁻¹) Vibrational Mode
Aldehyde C=O1700 - 1720Stretch
Ester C=O1760 - 1780Stretch
Aromatic C-H3000 - 3100Stretch
Aldehyde C-H2700 - 2900Stretch
Ester C-O1150 - 1250Stretch
C-I500 - 600Stretch

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₉H₆I₂O₃), the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, thereby verifying the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group, the formyl group, and iodine atoms, leading to characteristic fragment ions that can be analyzed to piece together the molecular structure.

Chromatographic Methods for Separation and Quantification (e.g., HPLC, LC-MS, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode, would be a suitable method for separating the target compound from any starting materials, byproducts, or impurities. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The purity can be determined by the relative area of the peak corresponding to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an even more powerful analytical tool. LC-MS allows for the separation of components in a mixture, followed by their identification based on their mass-to-charge ratio, confirming the identity of the main peak and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the thermal stability and volatility of the compound, GC-MS could also be employed. This technique would involve vaporizing the sample and separating its components in a gas chromatograph before detection by a mass spectrometer.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

For a definitive and unambiguous three-dimensional structure determination in the solid state, single-crystal X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or halogen bonding. This level of detail is unsurpassed by any other analytical technique for structural elucidation.

Computational Chemistry and Theoretical Insights into 4 Formyl 2,6 Diiodophenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-Formyl-2,6-diiodophenyl acetate (B1210297), DFT calculations can provide significant insights into its stability, reactivity, and intramolecular interactions. A typical approach involves optimizing the molecular geometry using a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p) or larger, to accurately describe the electronic environment, particularly around the heavy iodine atoms.

The electronic structure analysis would focus on the distribution of electron density and the nature of the molecular orbitals. The presence of electron-withdrawing groups (formyl and acetate) and the bulky, polarizable iodine atoms on the phenyl ring creates a complex electronic landscape. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Note: These values are hypothetical and serve as representative examples of what a DFT calculation would yield.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition States

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies. For 4-Formyl-2,6-diiodophenyl acetate, these methods can be used to study various potential reactions, such as nucleophilic substitution at the acetyl group, reactions involving the formyl group, or transformations involving the carbon-iodine bonds.

To elucidate a reaction pathway, the geometries of the reactant(s), product(s), and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is located using specialized algorithms. A key characteristic of a TS is that it is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For instance, the hydrolysis of the acetate group could be modeled. The calculation would start with the optimized structures of this compound and a water molecule. The transition state for the nucleophilic attack of water on the carbonyl carbon of the acetate would be located. The energy difference between the reactants and the transition state would provide the activation energy for the reaction, offering a quantitative measure of the reaction's feasibility. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the reactants and products.

Table 2: Hypothetical Reaction Energetics for the Hydrolysis of this compound

Species Relative Energy (kcal/mol) Description
Reactants 0.0 This compound + H₂O
Transition State +25.8 The energy barrier for the reaction.
Products -5.2 4-Formyl-2,6-diiodophenol + Acetic Acid

Note: These energy values are illustrative and represent typical outputs from a quantum chemical reaction pathway calculation.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space over time.

For a molecule like this compound, which has several rotatable bonds (e.g., around the C-O bonds of the acetate group and the C-C bond of the formyl group), MD simulations can reveal the preferred conformations and the energy barriers between them. The simulation would show how the molecule flexes, bends, and rotates in a given environment (e.g., in a vacuum or in a solvent).

By analyzing the trajectory from an MD simulation, one can construct a Ramachandran-like plot for the key dihedral angles to visualize the most populated conformational states. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or its packing in a crystal lattice. The simulations can also provide insights into the flexibility of different parts of the molecule, which can be important for its chemical function.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry offers powerful methods for predicting various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. These calculations would provide theoretical chemical shifts for each unique proton and carbon atom in this compound. By comparing these predicted values with experimental data, a definitive assignment of the spectral peaks can be made.

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the neglect of anharmonicity, they can be scaled using empirical factors to achieve good agreement with experimental data. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C=O stretching frequencies of the formyl and acetate groups, and the C-I stretching modes.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Description
Formyl C=O 190.5 Carbonyl carbon of the formyl group.
Acetate C=O 168.2 Carbonyl carbon of the acetate group.
Aromatic C-O 150.1 Aromatic carbon attached to the acetate group.
Aromatic C-CHO 138.7 Aromatic carbon attached to the formyl group.
Aromatic C-H 132.4 Aromatic carbon bearing a hydrogen atom.
Aromatic C-I 95.3 Aromatic carbons attached to iodine atoms.
Acetate CH₃ 20.9 Methyl carbon of the acetate group.

Note: These chemical shifts are illustrative and based on typical values for similar functional groups. Actual predicted values may vary based on the level of theory.

Strategic Applications and Future Research Trajectories

Utilization as a Versatile Organic Building Block in Multistep Synthesis

4-Formyl-2,6-diiodophenyl acetate (B1210297) is a valuable organic building block, a foundational molecule used in the construction of more complex chemical structures. moldb.com Its utility stems from the presence of multiple reactive sites within its molecular framework, which allows for a variety of chemical transformations. The key functional groups—an aldehyde (formyl), two iodine atoms, and an acetate group—each provide a handle for distinct synthetic manipulations, making it a versatile precursor in organic synthesis.

Table 1: Chemical Properties of 4-Formyl-2,6-diiodophenyl acetate

PropertyValue
CAS Number 52273-39-9
Molecular Formula C₉H₆I₂O₃
Molecular Weight 415.95 g/mol
Purity Typically ≥95%

This data is compiled from multiple sources. moldb.comaksci.comchemazone.comkeyorganics.net

Synthesis of Complex Polyfunctionalized Aromatic Systems

The structure of this compound, with its strategically placed functional groups, makes it an ideal starting material for the synthesis of complex polyfunctionalized aromatic systems. The iodine atoms are particularly significant as they can be readily replaced by other functional groups through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly substituted and intricate aromatic rings.

The aldehyde group offers another point of modification. It can undergo a wide range of reactions, including oxidations to a carboxylic acid, reductions to an alcohol, and various nucleophilic additions and condensations to form new carbon-carbon bonds. The acetate group can be hydrolyzed to a hydroxyl group, providing yet another site for functionalization. The ability to selectively manipulate these different functional groups allows for the controlled and stepwise assembly of complex aromatic molecules with precise substitution patterns.

Precursor in the Assembly of Heterocyclic Compounds

The reactivity of the functional groups in this compound also makes it a valuable precursor for the synthesis of heterocyclic compounds—cyclic compounds containing atoms of at least two different elements in their rings. The aldehyde group, for instance, can react with various dinucleophiles, such as hydrazines, hydroxylamines, and amidines, to form a wide array of heterocyclic rings.

For example, condensation of the aldehyde with a hydrazine (B178648) derivative can lead to the formation of a pyrazole (B372694) ring, while reaction with a urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine rings, respectively. The presence of the iodine atoms further expands the possibilities for constructing fused heterocyclic systems through intramolecular cyclization reactions following an initial intermolecular reaction at the aldehyde. This versatility makes this compound a key intermediate in the synthesis of diverse heterocyclic scaffolds, many of which are of interest in medicinal chemistry and materials science.

Derivatization for the Development of Novel Chemical Probes

The core structure of this compound can be systematically modified, or derivatized, to create new molecules with specific properties, making it a useful scaffold for the development of novel chemical probes. These probes are essential tools in chemical biology for studying and visualizing biological processes.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of bioactive molecules. nih.gov These studies involve synthesizing a series of related compounds, or analogs, and evaluating how changes in their chemical structure affect their biological activity. nih.govmdpi.com The goal is to identify the key structural features responsible for a molecule's desired effect.

The multiple functional groups of this compound provide numerous opportunities for creating a diverse library of analogs. For instance, the iodine atoms can be replaced with a variety of other substituents, such as different halogens, alkyl groups, or aryl groups, to probe the effect of size, electronics, and lipophilicity on biological activity. Similarly, the aldehyde and acetate groups can be converted into a wide range of other functionalities. By systematically altering each part of the molecule and assessing the impact on a specific biological target, researchers can build a detailed understanding of the SAR, which can guide the design of more potent and selective compounds. nih.govmdpi.com

Potential in Material Science and Specialty Chemical Development

The unique chemical characteristics of this compound also position it as a promising intermediate in the fields of material science and specialty chemical development.

Intermediates for Polymers, Dyes, and Advanced Materials

The reactivity of this compound allows for its incorporation into larger, more complex molecular architectures, making it a valuable intermediate for the synthesis of polymers, dyes, and other advanced materials. moldb.com The diiodo-functionality, in particular, enables its use in polymerization reactions, such as polycondensation or cross-coupling polymerizations, to create novel polymers with tailored properties. The aromatic core and the potential for further functionalization can impart desirable characteristics to these polymers, such as thermal stability, conductivity, or specific optical properties.

In the realm of dyes, the chromophoric (color-producing) potential of the substituted aromatic ring can be exploited. By strategically introducing or modifying substituents, the electronic properties of the molecule can be tuned to absorb and emit light at specific wavelengths, leading to the development of new dyes and pigments for various applications. Furthermore, the versatility of this compound as a building block allows for the creation of specialized molecules for advanced materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.

Bioorganic Chemistry and Chemical Biology Applications

The strategic placement of iodo- and formyl- groups on a phenyl acetate scaffold, as seen in this compound, provides a versatile platform for applications in bioorganic and medicinal chemistry. While direct biological studies on this specific isomer are not extensively documented, the reactivity of its functional groups and the demonstrated activities of related compounds highlight its significant potential. The exploration of this molecule and its derivatives is a promising frontier for developing novel biologically active agents and molecular tools.

The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. nih.gov Aromatic aldehydes and their derivatives, such as Schiff bases, have historically shown a range of biological activities, including antibacterial and antifungal properties. researchgate.netscirp.org The chemical architecture of this compound makes it an ideal precursor for creating libraries of new compounds for biological screening.

A key strategy in this area is the synthesis of Schiff bases, which are typically formed through the condensation of a primary amine with an aldehyde. scirp.org Research on the isomeric compound, 2-formyl-4,6-diiodophenyl acetate, and related structures has demonstrated that the resulting Schiff bases can exhibit significant antimicrobial activity. nih.govnih.govresearchgate.net The general synthetic approach involves reacting the formyl-phenoxy compound with various aromatic or aliphatic amines to produce a diverse set of imine-containing molecules. researchgate.net

The presence of iodine atoms on the aromatic ring is a crucial feature. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross the cell membranes of microorganisms. nih.gov Furthermore, iodinated aromatic compounds can serve as intermediates in a variety of organic syntheses, expanding the range of possible derivatives. jocpr.commdpi.com For instance, the Schiff bases derived from these iodinated aldehydes can be further modified, such as through reduction to form secondary amines or by reaction with other reagents to create complex heterocyclic systems, each with its own potential biological activity profile. nih.govnih.gov

The table below summarizes the types of derivatives that can be synthesized from formyl-phenyl acetates and their potential applications, based on research on analogous compounds.

Derivative ClassSynthetic Precursor(s)Potential Biological Application
Schiff Bases Formyl-phenyl acetate + Primary AmineAntimicrobial Agents nih.govresearchgate.net
Secondary Amines Reduction of Schiff BasesAntimicrobial Agents nih.govresearchgate.net
Heterocycles (e.g., 1,3-oxazepines) Schiff Base + Chloroacetyl ChlorideNovel Pharmacological Scaffolds
Thiazolidinones Schiff Base + Thioglycolic AcidAntimicrobial Agents fabad.org.tr

Future research should focus on synthesizing and systematically evaluating a library of derivatives of this compound against a broad panel of bacterial and fungal pathogens to establish a clear structure-activity relationship.

Beyond their potential as therapeutic precursors, compounds like this compound are valuable for developing molecular tools to investigate biological processes. The inherent reactivity of the aldehyde group and the unique properties of the halogen substituents make this class of molecules suitable for designing enzyme inhibitors and probes. nih.govnih.gov

The aldehyde functionality can act as an electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or lysine) often found in the active sites of enzymes. This can lead to irreversible enzyme inhibition, providing a powerful method for studying enzyme function and mechanism. nih.gov While specific studies on this compound are pending, other aromatic aldehydes have been successfully developed as enzyme inhibitors. For example, anti-oximes of aromatic aldehydes have shown to be effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Furthermore, halogen atoms can participate in halogen bonding, a directional non-covalent interaction with protein targets that can enhance binding affinity and specificity. nih.gov The combination of a reactive aldehyde "warhead" and the potential for specific halogen bonding interactions makes this compound an attractive scaffold for designing targeted covalent inhibitors and activity-based probes. The acetate group can also be hydrolyzed by cellular esterases, potentially unmasking a more active phenolic compound at the target site.

The development of in vitro screening assays is a crucial first step in identifying the biological targets of such compounds. For instance, assays to screen for inhibitors of enzymes like iodotyrosine deiodinase, which is critical for thyroid hormone regulation, have been developed and used to test large libraries of chemicals. nih.gov A similar approach could be employed to screen this compound and its derivatives against a wide range of enzymes to uncover new biological activities and develop novel molecular probes for chemical biology research. nih.govmdpi.com

Compound FeaturePotential Application in Chemical BiologyRationale
Aldehyde Group Covalent Enzyme InhibitionReacts with nucleophilic active site residues. nih.gov
Iodine Atoms Enhanced Binding Affinity/SpecificityCan form halogen bonds with protein targets. nih.gov
Acetate Group Pro-drug / Masking GroupCan be cleaved by cellular esterases to release the active phenol (B47542).
Aromatic Scaffold Platform for Fluorescent ProbesCan be modified to create probes for imaging biological molecules like DNA or RNA. nih.gov

Future research in this domain would involve screening this compound against various enzyme classes and using computational modeling to predict potential interactions and guide the design of more potent and selective molecular probes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Formyl-2,6-diiodophenyl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves iodination of a precursor (e.g., 4-formyl-2,6-dimethylphenyl acetate) using iodine sources like N-iodosuccinimide (NIS) under acidic conditions. Yield optimization requires controlling stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or DMF). Side reactions, such as over-iodination or aldehyde oxidation, can be mitigated by inert atmospheres (N₂/Ar) and low temperatures. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the aldehyde proton (~9.8–10.2 ppm) and acetate methyl group (~2.1 ppm). Heavy iodine atoms may cause splitting or broadening due to quadrupolar effects.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected ~432 g/mol for C₉H₆I₂O₃).
  • XRD : Single-crystal X-ray diffraction resolves iodine positioning and steric effects.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with acetonitrile/water mobile phases.

Q. How can solubility challenges be addressed during experimental design?

  • Methodological Answer : The compound’s solubility is influenced by the hydrophobic iodine substituents and polar aldehyde/acetyl groups. Preliminary screening in solvents like DMSO, chloroform, or ethyl acetate (common for aryl iodides) is advised . For aqueous compatibility, co-solvents (e.g., 10% DMSO in PBS) or sonication may enhance dispersion. Solubility parameters (Hansen solubility) can be modeled computationally to guide solvent selection.

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes . Spills should be neutralized with inert absorbents (e.g., vermiculite). Stability tests under light/heat are recommended to preempt decomposition risks.

Advanced Research Questions

Q. How does the compound’s stability vary under thermal, photolytic, or hydrolytic conditions, and how can degradation be monitored?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds.
  • Photostability : Expose to UV-Vis light (300–400 nm) and monitor via HPLC for iodobenzene byproducts.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C; acetate hydrolysis can be quantified using FTIR (loss of ester carbonyl peak at ~1740 cm⁻¹).

Q. What strategies resolve contradictions in reactivity data (e.g., cross-coupling efficiency)?

  • Methodological Answer : Divergent results in Suzuki-Miyaura or Ullmann couplings may stem from iodine’s steric hindrance vs. electronic effects. Systematic testing of catalysts (e.g., Pd(PPh₃)₄ vs. CuI/ligands), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. DMF) is critical. Statistical tools (e.g., Design of Experiments) can identify key variables .

Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity (aldehydes) and iodine’s steric/electronic contributions. Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) assesses binding affinity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How do methodological differences in hybrid modeling (wet-lab vs. computational) impact data interpretation?

  • Methodological Answer : Wet-lab approaches (e.g., receptor agonism assays) provide empirical activity profiles, while computational models (e.g., QSAR) extrapolate chemical features. Cross-validation is essential: compare ML-predicted receptor activation rates with in vitro cAMP assays. Discrepancies often arise from training datasets’ scope (e.g., single vs. multiple receptors) .

Notes

  • Experimental Design : Emphasized reproducibility via controlled variables (solvent, catalyst, temperature).
  • Contradiction Analysis : Highlighted statistical and hybrid modeling frameworks to reconcile divergent results .

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4-Formyl-2,6-diiodophenyl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.